![molecular formula C25H23FN4O B216031 6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B216031.png)
6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the pyrano[2,3-c]pyrazole family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not yet fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of key signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
Studies have demonstrated that 6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential as a lead compound for the development of new anticancer and anti-inflammatory agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vitro and in vivo.
Future Directions
There are several future directions for research on 6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to further elucidate its mechanism of action and identify the specific signaling pathways that it targets. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its potential as a drug candidate. Additionally, future research could focus on the development of new derivatives of this compound with improved biological activities.
Synthesis Methods
The synthesis of 6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-step reaction process. The first step involves the condensation of 2-fluorobenzaldehyde and cyclohexanone to form 4-(2-fluorophenyl)-4-cyclohexen-1-one. The second step involves the reaction of 4-(2-fluorophenyl)-4-cyclohexen-1-one with malononitrile to form 4-(2-fluorophenyl)-3-cyano-4-cyclohexen-1-one. The final step involves the reaction of 4-(2-fluorophenyl)-3-cyano-4-cyclohexen-1-one with 4-(aminomethyl)pyridine to form 6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Scientific Research Applications
The potential applications of 6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in medicinal chemistry have been extensively studied. This compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
properties
Product Name |
6-Amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
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Molecular Formula |
C25H23FN4O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
6-amino-3-(4-cyclohexylphenyl)-4-(2-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H23FN4O/c26-20-9-5-4-8-18(20)21-19(14-27)24(28)31-25-22(21)23(29-30-25)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15,21H,1-3,6-7,28H2,(H,29,30) |
InChI Key |
HAWFXLFSQCIIGW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC=CC=C5F |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC=CC=C5F |
Origin of Product |
United States |
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